2-Bromo-4-hydroxybutanoic acid

Catalog No.
S12377602
CAS No.
M.F
C4H7BrO3
M. Wt
183.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-hydroxybutanoic acid

Product Name

2-Bromo-4-hydroxybutanoic acid

IUPAC Name

2-bromo-4-hydroxybutanoic acid

Molecular Formula

C4H7BrO3

Molecular Weight

183.00 g/mol

InChI

InChI=1S/C4H7BrO3/c5-3(1-2-6)4(7)8/h3,6H,1-2H2,(H,7,8)

InChI Key

IYCFEAKZIWWCIJ-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(C(=O)O)Br

2-Bromo-4-hydroxybutanoic acid is an organic compound with the molecular formula C4H7BrO3\text{C}_4\text{H}_7\text{BrO}_3. It features a bromo substituent at the second carbon and a hydroxyl group at the fourth carbon of a butanoic acid backbone. The compound is chiral, with its stereochemistry designated as (2S), indicating the configuration around the stereogenic center at the second carbon. This compound is significant in various chemical and biological contexts due to its unique structural characteristics.

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on reaction conditions. This transformation can yield derivatives such as 2-bromo-4-oxobutanoic acid.
  • Reduction: The bromo group can be reduced to yield 4-hydroxybutanoic acid, which alters its reactivity and biological properties.
  • Substitution Reactions: The bromo substituent can undergo nucleophilic substitution, where it is replaced by other nucleophiles (e.g., hydroxide ions), leading to various derivatives of butanoic acid.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction .

The synthesis of 2-bromo-4-hydroxybutanoic acid can be achieved through several methods:

  • Bromination of Butanoic Acid: Butanoic acid can be brominated using bromine in the presence of a catalyst to introduce the bromo group at the second carbon.
  • Hydroxylation: The introduction of the hydroxyl group can be accomplished through hydrolysis or via specific reduction techniques that convert suitable intermediates into the desired product.
  • Green Chemistry Approaches: Recent trends emphasize the use of environmentally friendly reagents and methods, such as continuous flow reactors that minimize waste during synthesis .

2-Bromo-4-hydroxybutanoic acid serves as an important building block in organic synthesis. It is utilized in:

  • Pharmaceutical Development: Its derivatives may play roles in drug development, particularly in creating compounds with anticonvulsant properties.
  • Chemical Research: It is used in various

Several compounds share structural similarities with 2-bromo-4-hydroxybutanoic acid, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
4-Aminobutanoic AcidLacks bromo and keto groupsKnown for its role as a neurotransmitter (GABA).
2-Bromo-4-oxobutanoic AcidLacks the hydroxyl groupPotentially more reactive due to the keto group.
4-Amino-2-bromobutanoic AcidDifferent stereochemistryExhibits different biological activities than 2-bromo-4-hydroxybutanoic acid.

These comparisons highlight how variations in functional groups and stereochemistry influence the reactivity and biological activity of these compounds, underscoring the uniqueness of 2-bromo-4-hydroxybutanoic acid within this class of molecules .

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 2-bromo-4-hydroxybutanoic acid under IUPAC guidelines, reflecting a four-carbon chain with hydroxyl (-OH) and bromine (-Br) substituents at positions 4 and 2, respectively. Its molecular formula, C₄H₇BrO₃, corresponds to a molecular weight of 183.00 g/mol, as calculated via PubChem’s atomic mass algorithm.

Stereochemical Features

The molecule contains two stereogenic centers at carbons 2 and 4, enabling four possible stereoisomers. The (2S,3R) configuration has been crystallographically characterized, with InChIKey LCHQHZMPERBYFH-GBXIJSLDSA-N confirming its absolute stereochemistry. Racemic mixtures are common in synthetic batches unless chiral catalysts or resolved starting materials are employed.

Spectroscopic Identifiers

  • SMILES: C(CO)C(C(=O)O)Br
  • InChI: InChI=1S/C4H7BrO3/c5-3(1-2-6)4(7)8/h3,6H,1-2H2,(H,7,8)
  • CAS Registry: 111830-28-5 (racemic), 70702-03-3 ((2S,3R) isomer)

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

181.95786 g/mol

Monoisotopic Mass

181.95786 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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